6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
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Description
6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione, commonly known as CP-47,497, is a synthetic cannabinoid receptor agonist that was first synthesized in the 1990s. It is a potent and selective agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC, the main psychoactive component of marijuana. CP-47,497 has been studied extensively for its potential therapeutic applications and its mechanism of action.
Scientific Research Applications
Synthesis and Properties
Research on mesoionic purinone analogs, such as those related to the compound , highlights the synthesis and properties of these compounds. These analogs are synthesized from precursors like 4-amino-l-methylpyrimidin-6-ones, leading to compounds that undergo various reactions, including hydrolytic ring-opening and 1,3-dipolar cycloadditions, indicating a rich chemistry that can be harnessed for creating diverse molecules for biological applications (Coburn & Taylor, 1982).
Biological Evaluation and Therapeutic Potential
Studies have also focused on evaluating the biological activities of purine derivatives, including their cytotoxic effects against human cancer cell lines, which suggests their potential utility in developing new anticancer agents. For instance, new purine alkaloids isolated from marine sources demonstrated weak cytotoxicity toward certain cancer cell lines (Qi, Zhang, & Huang, 2008). Moreover, purine derivatives have been investigated for their antidepressant and anxiolytic potential in preclinical models, indicating their promise in addressing mental health disorders (Zagórska et al., 2016).
Properties
IUPAC Name |
6-cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-11(2)10-22-17(25)15-16(21(5)19(22)26)20-18-23(14-8-6-7-9-14)12(3)13(4)24(15)18/h11,14H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHUZCJXGNGRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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